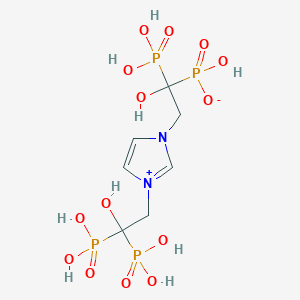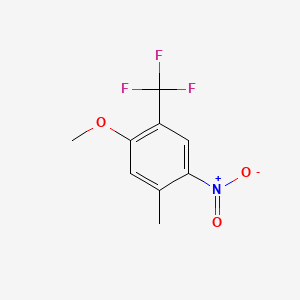
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” is a hypothetical organoboron compound that features a methylcarboxy group attached to carbon, a triethylphosphonate group attached to phosphorus, and a dihydroboron moiety. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of organoboron compounds typically involves the reaction of boron-containing reagents with organic substrates. For instance, the preparation of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” might involve the following steps:
Formation of the Methylcarboxy Group: This could be achieved through the carboxylation of a methyl group using carbon dioxide under basic conditions.
Introduction of the Triethylphosphonate Group: This step might involve the reaction of a suitable phosphorus reagent, such as triethylphosphite, with an appropriate organic substrate.
Incorporation of the Dihydroboron Moiety: This could be done by reacting a boron-containing reagent, such as borane (BH3), with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of organoboron compounds often involves large-scale reactions under controlled conditions. The specific methods would depend on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
Organoboron compounds can undergo various types of reactions, including:
Oxidation: Conversion of the boron moiety to boronic acids or borates.
Reduction: Reduction of the boron moiety to form boranes.
Substitution: Replacement of the boron moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
科学研究应用
Organoboron compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as probes for biological imaging.
Medicine: Investigated for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers, ceramics, and other advanced materials.
作用机制
The mechanism of action of organoboron compounds often involves the interaction of the boron moiety with specific molecular targets. For example, in Suzuki-Miyaura cross-coupling, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, boron-containing compounds may interact with enzymes or other proteins, affecting their activity.
相似化合物的比较
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boranes: Compounds containing boron-hydrogen bonds.
Phosphonates: Compounds containing phosphorus-carbon bonds.
Uniqueness
The uniqueness of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” lies in its combination of functional groups, which may impart unique reactivity and properties compared to other organoboron compounds. The presence of both a triethylphosphonate group and a dihydroboron moiety could make it particularly useful in specific synthetic applications or as a multifunctional reagent.
属性
CAS 编号 |
137494-09-8 |
|---|---|
分子式 |
C23H27N3O3 |
分子量 |
393.487 |
IUPAC 名称 |
N-[(1S)-2-[(4-methoxy-2,5-dimethylphenyl)methylamino]-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-11-22(28-4)16(2)10-19(15)13-24-14-21(18-8-6-5-7-9-18)25-23(27)20-12-17(3)29-26-20/h5-12,21,24H,13-14H2,1-4H3,(H,25,27)/t21-/m1/s1 |
InChI 键 |
JWARISOWNKYPRB-OAQYLSRUSA-N |
SMILES |
CC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C)C)OC |
同义词 |
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)

